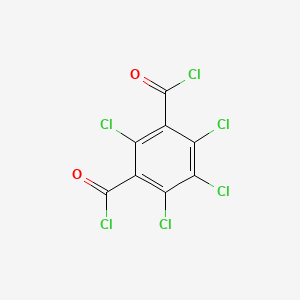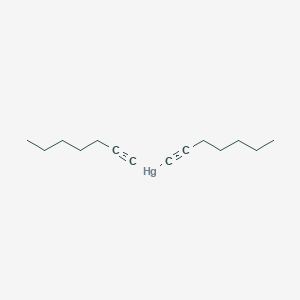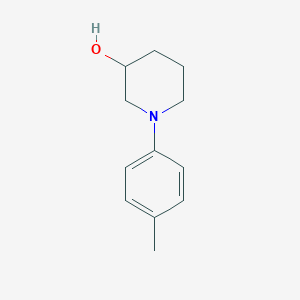
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C8Cl4O2 It is characterized by the presence of four chlorine atoms and two carbonyl chloride groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the electrophilic halogenation of benzenes and some chlorobenzenes . This process requires specific reaction conditions, including the presence of a halogenating agent and a catalyst to facilitate the substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production efficiency.
化学反应分析
Types of Reactions: 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl chloride groups into other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride exerts its effects involves interactions with specific molecular targets. The carbonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in chemical synthesis and potential biological activities.
相似化合物的比较
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile: This compound has similar chlorine substitution but contains nitrile groups instead of carbonyl chloride groups.
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl diisocyanate: This compound features isocyanate groups in place of carbonyl chloride groups.
属性
CAS 编号 |
77450-97-6 |
|---|---|
分子式 |
C8Cl6O2 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl6O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16 |
InChI 键 |
CZHPYBYIFMKPJO-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)Cl)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)

![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)


![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)



